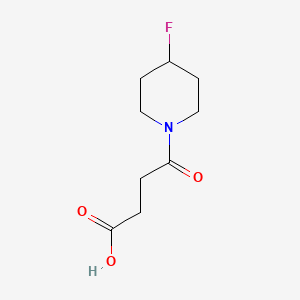

Acide 4-(4-fluoropipéridin-1-yl)-4-oxobutanoïque

Vue d'ensemble

Description

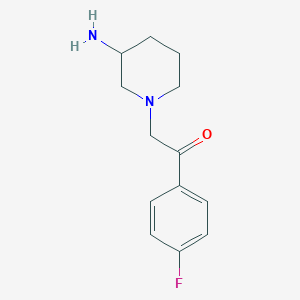

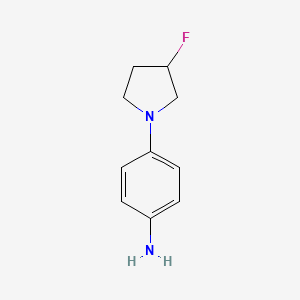

This compound is an organic molecule with a fluoropiperidine group and a carboxylic acid group. The fluoropiperidine group consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a fluorine atom attached to one of the carbon atoms. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental analysis. These properties can provide important information about how the compound behaves under different conditions .Applications De Recherche Scientifique

Chimie Médicinale : Inhibiteurs de BTK

Acide 4-(4-fluoropipéridin-1-yl)-4-oxobutanoïque: est structurellement lié à des composés utilisés dans le développement d’inhibiteurs de la tyrosine kinase de Bruton (BTK) . Ces inhibiteurs sont essentiels dans le traitement de certains cancers et de maladies auto-immunes. La fraction pipéridine fluorée du composé peut améliorer l’affinité de liaison et la stabilité métabolique, ce qui en fait un échafaudage précieux dans la conception de médicaments.

Synthèse Organique : Couplage de Suzuki–Miyaura

En synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki–Miyaura, la structure fluoropipéridine peut être utilisée pour introduire des chaînes alkyles fluorées . Cette réaction est largement appliquée pour former des liaisons carbone-carbone, et la présence d’un atome de fluor peut influencer de manière significative les propriétés pharmacocinétiques des molécules synthétisées.

Biochimie : Agents Antibactériens

Des recherches ont montré que des dérivés de fluoropipéridines, comme l’This compound, peuvent présenter des propriétés antibactériennes . Ces composés peuvent être synthétisés et testés contre diverses souches bactériennes pour développer de nouveaux médicaments antibactériens, ce qui répond à la préoccupation croissante de la résistance aux antibiotiques.

Pharmacologie : Agents Analgésiques et Neuroprotecteurs

Les dérivés de fluoropipéridine sont étudiés pour leur potentiel en tant qu’agents analgésiques et neuroprotecteurs . L’électronégativité et la petite taille de l’atome de fluor en font un candidat idéal pour la modification des propriétés des médicaments neurologiques, ce qui pourrait conduire à de nouveaux traitements de la douleur chronique et des maladies neurodégénératives.

Génie Chimique : Développement de Formes Cristallines

La capacité du composé à former des structures cristallines est importante dans les applications de génie chimique, où il peut être utilisé pour développer de nouvelles formes cristallines de produits pharmaceutiques . Ces formes peuvent avoir une solubilité, une stabilité et une biodisponibilité différentes, qui sont des paramètres critiques dans la formulation des médicaments.

Science des Matériaux : Développement de Petites Molécules

En science des matériaux, le composé peut contribuer au développement de petites molécules ayant des propriétés physiques spécifiques . Ces molécules peuvent être utilisées dans la création de nouveaux matériaux avec des applications potentielles en électronique, en revêtements et dans d’autres matériaux avancés.

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various pharmaceuticals .

Result of Action

Similar compounds have shown antibacterial activity .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as phospholipase D (PLD). The interaction with PLD is crucial as it influences the production of phosphatidic acid, a lipid second messenger involved in numerous cellular processes . Additionally, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may interact with other proteins and receptors, modulating their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PLD, leading to changes in the production of phosphatidic acid and subsequent alterations in cell signaling . These changes can affect various cellular functions, including cell spreading, stress fiber formation, and chemotaxis. Furthermore, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound is known to inhibit the activity of PLD, which plays a critical role in the production of phosphatidic acid . By inhibiting PLD, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid can reduce the levels of phosphatidic acid, leading to alterations in cell signaling pathways and cellular responses. Additionally, this compound may interact with other enzymes and receptors, further modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid in animal models vary with different dosages. At lower doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular function and metabolism.

Transport and Distribution

The transport and distribution of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within tissues can also impact its overall biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Propriétés

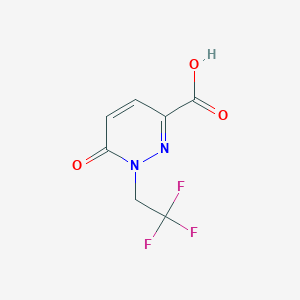

IUPAC Name |

4-(4-fluoropiperidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVYHIHJSOWBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)

![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)